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Compound of Interest

Compound Name: 1,2,3-Trinitrobenzene

Cat. No.: B1208184

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 1,2,3-trinitrobenzene, a significant compound in various research and development fields.
Due to the limited availability of published experimental spectra for this specific isomer, this
guide presents predicted data based on established principles of spectroscopy for
nitroaromatic compounds. The information herein serves as a valuable resource for the
identification, characterization, and quality control of 1,2,3-trinitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1,2,3-
trinitrobenzene. The asymmetry of the molecule leads to a distinct set of signals for both
proton (*H) and carbon-13 (*3C) nuclei.

'H NMR Spectroscopy

The 'H NMR spectrum of 1,2,3-trinitrobenzene is expected to show two distinct signals in the
aromatic region, corresponding to the two types of protons on the benzene ring. The electron-
withdrawing nature of the three nitro groups significantly deshields these protons, shifting their
resonances downfield.

Table 1: Predicted *H NMR Spectroscopic Data for 1,2,3-Trinitrobenzene
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Predicted Chemical o Coupling Constant
Proton . Multiplicity

Shift (6, ppm) (J, H2)
H-5 8.5-8.8 Triplet ~8.0
H-4, H-6 8.2-85 Doublet ~8.0

Note: Predicted values are based on the analysis of similar nitroaromatic compounds. Actual
experimental values may vary depending on the solvent and instrument parameters.

3C NMR Spectroscopy

Due to the molecule's asymmetry, the 133C NMR spectrum of 1,2,3-trinitrobenzene is predicted
to exhibit four distinct signals for the six carbon atoms of the benzene ring. The carbons directly

attached to the nitro groups will be the most deshielded.

Table 2: Predicted 13C NMR Spectroscopic Data for 1,2,3-Trinitrobenzene

Carbon Predicted Chemical Shift (6, ppm)
C-1,C-2,C-3 145 - 150
C-5 130 - 135
C-4,C-6 125 - 130

Note: Predicted values are based on established substituent effects on benzene ring chemical
shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 1,2,3-trinitrobenzene is dominated by the characteristic strong absorptions

of the nitro (NO2) functional groups.

Table 3: Characteristic IR Absorption Bands for 1,2,3-Trinitrobenzene
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Vibrational Mode Wavenumber (cm~—?) Intensity
Asymmetric NO2 Stretch 1530 - 1560 Strong
Symmetric NO2 Stretch 1340 - 1370 Strong

C-N Stretch 830 - 870 Medium
Aromatic C-H Stretch 3000 - 3100 Medium
Aromatic C=C Stretch 1400 - 1600 Medium to Weak

C-H Bending (out-of-plane)

700 - 900

Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 1,2,3-trinitrobenzene. The molecular ion peak (M*) is expected at a mass-to-charge ratio

(m/z) corresponding to its molecular weight (213.11 g/mol ).

Table 4: Expected Major Fragments in the Mass Spectrum of 1,2,3-Trinitrobenzene

miz Fragment

213 [M]* (Molecular lon)
197 M- OJ*

183 [M - NOJ*

167 [M - NO2]*

121 [M - 2NO2]*

75 [CeH3]*

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a

solid aromatic nitro compound like 1,2,3-trinitrobenzene.
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NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 1,2,3-trinitrobenzene in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube. The concentration should be
adjusted to obtain a good signal-to-noise ratio.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for better resolution of the aromatic signals.

1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key
parameters to optimize include the number of scans, relaxation delay, and spectral width.

13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a
spectrum with singlet peaks for each unique carbon. A larger number of scans is usually
required due to the lower natural abundance of 13C.

IR Spectroscopy

Sample Preparation (KBr Pellet Method): Grind a small amount of 1,2,3-trinitrobenzene (1-
2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and
pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

Data Acquisition: Record a background spectrum of the pure KBr pellet. Then, place the
sample pellet in the beam path and record the sample spectrum. The spectrum is typically
recorded in the range of 4000-400 cm1.

Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe for solid samples.

lonization Method: Electron lonization (El) is a common method for volatile and thermally
stable compounds like 1,2,3-trinitrobenzene. A standard electron energy of 70 eV is
typically used.
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e Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate
the ions based on their m/z ratio.

o Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the
molecular ion and various fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of 1,2,3-trinitrobenzene.

Workflow for Spectroscopic Analysis of 1,2,3-Trinitrobenzene
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Spectroscopic Analysis Workflow

 To cite this document: BenchChem. [Spectroscopic Data for 1,2,3-Trinitrobenzene: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1208184#spectroscopic-data-for-1-2-3-
trinitrobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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